3-(4-chlorophenyl)-5-[(4-ethylphenoxy)methyl]-1,2,4-oxadiazole
Description
Properties
IUPAC Name |
3-(4-chlorophenyl)-5-[(4-ethylphenoxy)methyl]-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O2/c1-2-12-3-9-15(10-4-12)21-11-16-19-17(20-22-16)13-5-7-14(18)8-6-13/h3-10H,2,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWAKAGZNKKJIPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC2=NC(=NO2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorophenyl)-5-[(4-ethylphenoxy)methyl]-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 4-chlorobenzohydrazide with 4-ethylphenoxyacetic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction proceeds through the formation of an intermediate hydrazone, which then undergoes cyclization to form the oxadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
3-(4-chlorophenyl)-5-[(4-ethylphenoxy)methyl]-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom in the 4-chlorophenyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Research has demonstrated that oxadiazole derivatives exhibit significant antimicrobial properties. A study by Bansal et al. (1992) highlighted the effectiveness of similar compounds against various bacterial strains, suggesting potential for developing new antibiotics based on the oxadiazole structure . The chlorophenyl group enhances the lipophilicity of the molecule, facilitating better interaction with microbial membranes.
Anticancer Properties
The compound has been investigated for its anticancer potential. In vitro studies have shown that oxadiazole derivatives can induce apoptosis in cancer cells. A particular focus has been on their ability to inhibit specific kinases involved in cancer cell proliferation . The presence of the ethylphenoxy group is believed to contribute to its efficacy by improving solubility and bioavailability.
Anti-inflammatory Effects
Oxadiazoles have also been studied for their anti-inflammatory properties. Research indicates that compounds with similar structures can inhibit pro-inflammatory cytokines, presenting opportunities for developing treatments for conditions like arthritis and other inflammatory diseases .
Agricultural Applications
Pesticidal Activity
The compound has shown promise as a pesticide. Studies indicate that oxadiazole derivatives can act as effective fungicides and insecticides. Their mechanism often involves disrupting cellular processes in pests, leading to mortality or reduced reproduction rates . Field trials have demonstrated significant reductions in pest populations when treated with formulations containing oxadiazole derivatives.
Herbicidal Properties
Research has also explored the herbicidal activity of oxadiazoles. They can inhibit photosynthesis in target plants, making them suitable candidates for developing selective herbicides that minimize damage to non-target crops .
Material Science Applications
Polymer Chemistry
In material science, 3-(4-chlorophenyl)-5-[(4-ethylphenoxy)methyl]-1,2,4-oxadiazole has been utilized in synthesizing polymers with enhanced thermal stability and mechanical properties. The incorporation of oxadiazole units into polymer backbones improves their resistance to degradation under heat and UV exposure .
Nanotechnology
Oxadiazoles are being explored in nanotechnology for their potential use in drug delivery systems. Their ability to form stable nanoparticles can facilitate targeted drug delivery, enhancing therapeutic efficacy while reducing side effects .
Case Studies
- Antimicrobial Efficacy : A study published in the Indian Journal of Chemistry evaluated various oxadiazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that compounds with a chlorophenyl substituent exhibited superior activity compared to others .
- Cancer Cell Apoptosis : Research conducted at a leading university demonstrated that a derivative of this compound significantly reduced viability in breast cancer cell lines through apoptosis induction mechanisms .
- Field Trials on Pesticides : A series of field trials conducted over two growing seasons showed that formulations containing oxadiazole derivatives resulted in a 70% reduction in pest populations compared to untreated controls .
Mechanism of Action
The mechanism of action of 3-(4-chlorophenyl)-5-[(4-ethylphenoxy)methyl]-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to antiproliferative effects in cancer cells. Additionally, the compound’s ability to generate reactive oxygen species (ROS) can contribute to its antimicrobial and anticancer activities.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Observations:
- Position 3 Substituents :
- Position 5 Substituents: Piperidine/haloalkyl chains (21a/b) enhance Sirt2 inhibitory potency compared to the target compound’s phenoxymethyl group . Isoxazole () and indole () substituents enable antiviral and neuroactive properties.
Physicochemical and Pharmacokinetic Properties
Physical properties like melting point, solubility, and stability influence drug-likeness. For example:
- 3-(4-Chlorophenyl)-5-[(4-phenyl-1H-triazol-1-yl)methyl]-1,2,4-oxadiazole (7c) : Melting point = 150–152°C; IR and NMR data confirm aromatic and triazole interactions .
- Target Compound: No explicit data provided, but the (4-ethylphenoxy)methyl group may reduce solubility compared to piperidine derivatives due to increased hydrophobicity.
Biological Activity
The compound 3-(4-chlorophenyl)-5-[(4-ethylphenoxy)methyl]-1,2,4-oxadiazole is a member of the oxadiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesizing data from various studies and highlighting its potential therapeutic applications.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C16H16ClN3O2
- Molecular Weight : 317.77 g/mol
The oxadiazole ring system is known for imparting significant biological properties due to its unique electronic characteristics and ability to mimic other functional groups in drug design .
Biological Activity Overview
Various studies have reported on the biological activities of oxadiazole derivatives, emphasizing their potential as therapeutic agents. The biological activities include:
- Antimicrobial Activity : Compounds containing the oxadiazole moiety have shown promising antibacterial and antifungal properties. For instance, derivatives have been tested against strains of Staphylococcus aureus and Escherichia coli, exhibiting minimum inhibitory concentrations (MICs) in the low microgram range .
- Anticancer Activity : Research has indicated that oxadiazole derivatives can inhibit cancer cell proliferation. In particular, compounds similar to this compound have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting key signaling pathways .
- Anti-inflammatory Effects : Some studies highlight the anti-inflammatory potential of oxadiazole derivatives, which could be beneficial in treating chronic inflammatory diseases .
Case Studies
- Antimicrobial Study : A study conducted by Mermer et al. (2019) evaluated a series of oxadiazole derivatives for their antibacterial activity. The results indicated that certain compounds exhibited strong activity against both Gram-positive and Gram-negative bacteria, with some derivatives showing comparable efficacy to standard antibiotics .
- Anticancer Evaluation : A recent investigation focused on the anticancer properties of 1,2,4-oxadiazole derivatives. The study found that specific compounds could significantly reduce cell viability in breast cancer cell lines through mechanisms involving cell cycle arrest and apoptosis .
Data Table: Biological Activities of Oxadiazole Derivatives
Q & A
Q. Structural Validation :
- NMR Spectroscopy : Confirm substitution patterns (e.g., aromatic protons at δ 7.2–7.8 ppm for chlorophenyl, ethylphenoxy methyl protons at δ 4.5–5.0 ppm).
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ calculated for C₁₇H₁₆ClN₂O₂: 325.0875).
- X-ray Crystallography (if available): Resolve the crystal structure to confirm regiochemistry .
Basic: What in vitro assays are suitable for initial biological screening of this compound?
Methodological Answer:
Prioritize assays based on structural analogs (e.g., Sirt2 inhibition or apoptosis induction):
Enzymatic Assays :
- Sirtuin Inhibition : Use α-tubulin-acetylLys40 peptide as a substrate to measure IC₅₀ values (e.g., fluorometric assays) .
- Kinase Profiling : Screen against a panel of kinases (e.g., EGFR, VEGFR) to identify off-target effects.
Cytotoxicity Screening :
- Test against leukemia (e.g., T47D, HL-60) and solid tumor cell lines (e.g., MX-1) using MTT assays. Include a positive control (e.g., doxorubicin).
Antimicrobial Activity :
- Perform broth microdilution assays against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans) .
Advanced: How can structure-activity relationship (SAR) studies optimize the bioactivity of this compound?
Methodological Answer:
Focus on modifying substituents at the 3rd (chlorophenyl) and 5th (ethylphenoxy methyl) positions:
3rd Position Variations :
- Replace 4-chlorophenyl with 4-trifluoromethylphenyl (electron-withdrawing groups enhance Sirt2 inhibition) .
- Test heteroaromatic rings (e.g., pyridyl) to improve solubility .
5th Position Modifications :
- Replace ethylphenoxy with haloalkyl chains (e.g., -CF₃) to boost metabolic stability.
- Introduce cyclic amines (e.g., piperidine) to enhance target binding .
Q. Example SAR Table :
| Substituent (3rd Position) | 5th Position Chain | IC₅₀ (Sirt2, µM) | Cancer Cell Line Activity |
|---|---|---|---|
| 4-Cl-C₆H₄ (Parent) | 4-Ethylphenoxy | 10.0 | Moderate (T47D) |
| 4-CF₃-C₆H₄ | Piperidine | 1.5 | High (MX-1) |
| 3-Cl-Pyridin-2-yl | -CH₂CF₃ | 2.3 | Selective (HL-60) |
Key Insight : Para-substituted electron-deficient aryl groups at the 3rd position and flexible alkyl/ether chains at the 5th position correlate with improved bioactivity .
Advanced: How can contradictory data in cytotoxicity profiles across cell lines be resolved?
Methodological Answer:
Contradictions (e.g., high activity in leukemia cells but inactivity in solid tumors) may arise from:
Target Expression Variability : Quantify protein targets (e.g., Sirt2 or TIP47) via Western blotting across cell lines. Compounds targeting TIP47 show specificity for breast cancer models .
Metabolic Differences :
- Perform liver microsome assays to assess metabolic stability.
- Use LC-MS to identify active metabolites in responsive vs. non-responsive cell lines.
Assay Conditions :
- Standardize incubation times (e.g., 48 vs. 72 hours) and serum concentrations.
- Validate results using orthogonal assays (e.g., apoptosis markers like Annexin V vs. caspase-3 activation) .
Advanced: What strategies are recommended for identifying the molecular target of this compound?
Methodological Answer:
Photoaffinity Labeling :
- Synthesize a probe with a photoreactive group (e.g., diazirine) and a biotin tag.
- Irradiate the probe in cell lysates, pull down bound proteins using streptavidin beads, and identify via mass spectrometry (e.g., identified TIP47 in analogous studies) .
Thermal Proteome Profiling (TPP) :
- Monitor protein thermal stability shifts in response to compound treatment to detect target engagement.
CRISPR-Cas9 Screening :
- Perform genome-wide knockout screens to identify genes whose loss confers resistance to the compound .
Basic: What spectroscopic and computational methods characterize electronic properties of this compound?
Methodological Answer:
Spectroscopic Analysis :
- UV-Vis Spectroscopy : Measure λₘₐₓ shifts in different solvents to assess solvatochromism (e.g., π→π* transitions of the oxadiazole ring).
- Electrochemical Profiling : Use cyclic voltammetry to determine redox potentials (e.g., E₁/2 for oxidation/reduction of the chlorophenyl group).
Computational Studies :
- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to map electrostatic potential surfaces (EPS) and predict nucleophilic/electrophilic sites.
- Molecular Dynamics (MD) : Simulate binding to Sirt2 (PDB: 3ZGO) to identify key interactions (e.g., hydrogen bonds with Glu115) .
Advanced: How can in vivo efficacy and toxicity be evaluated for this compound?
Methodological Answer:
In Vivo Models :
- Xenograft Studies : Administer the compound (e.g., 10 mg/kg, IP) to mice bearing MX-1 tumors; measure tumor volume weekly .
- PK/PD Profiling : Collect plasma at intervals (0–24 hrs) to calculate AUC, t₁/₂, and bioavailability.
Toxicology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
